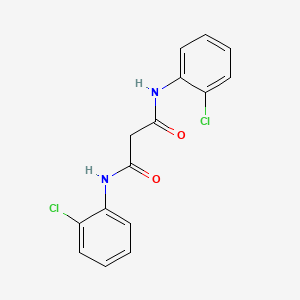

N,N'-bis(2-chlorophenyl)propanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-bis(2-chlorophenyl)propanediamide” is a chemical compound with the molecular formula C15H12Cl2N2O2 . It is a solid substance . The IUPAC name for this compound is N1,N~3~-bis (2-chlorophenyl)malonamide .

Molecular Structure Analysis

The crystal structure of “N,N’-bis(2-chlorophenyl)propanediamide” contains three intramolecular hydrogen bonds; two C—H⋯O and a nonclassical N—H⋯Cl. The structure is further stabilized by intermolecular N—H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

“N,N’-bis(2-chlorophenyl)propanediamide” is a solid substance . It has a molecular weight of 323.18 . The InChI key for this compound is RFCMRQCFUIALCR-UHFFFAOYSA-N .Applications De Recherche Scientifique

Corrosion Inhibition

N,N'-bis(2-chlorophenyl)propanediamide and similar compounds have been investigated for their potential as corrosion inhibitors, particularly for steel in acidic solutions. Studies have shown that certain compounds can effectively inhibit corrosion through adsorption on the metal surface. These inhibitors are characterized by their ability to form a protective layer on the metal, significantly reducing the rate of corrosion. This process is influenced by factors such as inhibitor concentration and temperature, with efficiency generally increasing with higher concentrations. The adsorption of these molecules often follows specific isotherms, indicating the nature of the interaction with the metal surface. Moreover, quantum chemical calculations and electrochemical techniques are employed to understand the inhibition mechanism and evaluate the thermodynamic parameters for adsorption and activation processes, demonstrating the compound's role as a mixed-type inhibitor (Mohsenifar, Jafari, & Sayın, 2016).

Antimicrobial Activity

Some derivatives of N,N'-bis(2-chlorophenyl)propanediamide have been synthesized and evaluated for their antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies aim to identify novel compounds that can effectively inhibit the growth of harmful microbes. By modifying the chemical structure, researchers seek to enhance the antimicrobial activity of these compounds. Such studies are crucial for the development of new antibiotics and disinfectants, offering potential applications in healthcare and sanitation (Castillo et al., 2006).

Metal Ion Complexation and Extraction

Research into N,N'-bis(2-chlorophenyl)propanediamide derivatives also extends to their ability to complex with metal ions, facilitating the extraction and separation of metals from various matrices. These compounds can act as ligands, forming stable complexes with specific metal ions, which is of significant interest in analytical chemistry, environmental remediation, and resource recovery. The efficiency of these processes can be influenced by the ligand's structure, highlighting the importance of synthesis and characterization studies to optimize the extraction and separation capabilities of these compounds (Dev & Rao, 1996).

Safety And Hazards

The safety information available indicates that “N,N’-bis(2-chlorophenyl)propanediamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

N,N'-bis(2-chlorophenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMRQCFUIALCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363351 |

Source

|

| Record name | N~1~,N~3~-Bis(2-chlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2-chlorophenyl)propanediamide | |

CAS RN |

28272-93-7 |

Source

|

| Record name | N~1~,N~3~-Bis(2-chlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)